Acanthopanaxoside E

CAS No.:

Cat. No.: VC1904761

Molecular Formula: C42H66O15

Molecular Weight: 811 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H66O15 |

|---|---|

| Molecular Weight | 811 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C42H66O15/c1-37(2)14-15-42(36(53)57-34-30(49)27(46)26(45)21(18-43)54-34)20(16-37)19-8-9-23-39(5)12-11-25(55-35-31(50)28(47)29(48)32(56-35)33(51)52)38(3,4)22(39)10-13-40(23,6)41(19,7)17-24(42)44/h8,20-32,34-35,43-50H,9-18H2,1-7H3,(H,51,52)/t20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42+/m0/s1 |

| Standard InChI Key | LUKOBZAEANPCPQ-PKOSOWSZSA-N |

| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

| Canonical SMILES | CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Introduction

Chemical Structure and Properties

Structural Elucidation

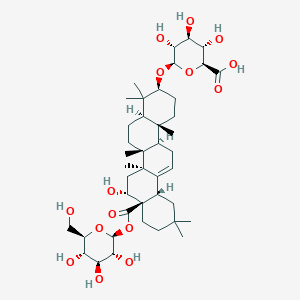

Acanthopanaxoside E has been structurally characterized as 3-O-beta-d-glucuronopyranosyl echinocystic acid 28-O-beta-d-glucopyranoside . This structural determination was accomplished through various spectroscopic analyses and chemical degradation methods. The compound belongs to the class of oleanane-type triterpenoid saponins, which are major triterpenoids found in commercial Eleutherococcus material . The chemical structure determination represents a significant achievement in natural product chemistry, allowing for structure-activity relationship studies and providing insight into the compound's biological properties.

The basic structure consists of an echinocystic acid backbone with specific glycosidic attachments at the C-3 and C-28 positions. The presence of a glucuronopyranosyl moiety at C-3 and a glucopyranoside at C-28 contributes to the compound's water solubility and biological activities. This structural arrangement is characteristic of many bioactive triterpenoid saponins and plays a crucial role in determining the compound's interactions with biological systems, particularly enzymes like pancreatic lipase.

Isolation and Natural Occurrence

Plant Source and Distribution

Acanthopanaxoside E has been successfully isolated from the fruits of Acanthopanax senticosus . A. senticosus is native to northeastern Asia, including regions of Russia, China, Korea, and Japan. The plant belongs to the Araliaceae family and is a deciduous shrub that can grow up to 2-3 meters in height. The geographical distribution of this plant influences the availability of Acanthopanaxoside E and may impact the chemical composition due to variations in growing conditions across different regions.

Isolation Techniques

The isolation of Acanthopanaxoside E, like other saponins from A. senticosus, typically involves a series of extraction and chromatographic separation techniques. Based on common practices in natural product chemistry, the process likely includes initial extraction of plant material using appropriate solvents, followed by fractionation through various chromatographic techniques such as column chromatography, further purification using methods like high-performance liquid chromatography (HPLC), and finally structure elucidation through spectroscopic methods including NMR, MS, and IR.

The successful isolation of Acanthopanaxoside E demonstrates the effectiveness of modern phytochemical analysis techniques in identifying novel compounds from traditional medicinal plants. The isolation process provides purified material essential for structural elucidation and biological activity testing. Advances in separation technology and spectroscopic methods continue to facilitate the discovery and characterization of new natural products like Acanthopanaxoside E, contributing to our understanding of medicinal plants and their therapeutic potential.

Biological Activities

Pancreatic Lipase Inhibition

One of the most notable biological activities of Acanthopanaxoside E is its ability to inhibit pancreatic lipase. As part of the crude saponin fractions isolated from A. senticosus fruits, Acanthopanaxoside E demonstrates inhibitory activity against pancreatic lipase, a key enzyme in lipid digestion . This activity suggests potential applications in the management of metabolic disorders such as obesity and hyperlipidemia. The inhibition of pancreatic lipase reduces the breakdown and subsequent absorption of dietary fats, which could help manage conditions associated with excessive fat intake.

Pancreatic lipase inhibition is a recognized mechanism for reducing dietary fat absorption, as evidenced by the commercial anti-obesity drug orlistat, which functions through this mechanism. The identification of natural compounds like Acanthopanaxoside E with similar activity profiles presents opportunities for developing natural alternatives or adjuncts to existing treatments. The advantage of natural products often lies in their potentially fewer side effects compared to synthetic drugs, although thorough safety assessments are still required.

Table 3: Effects of Various Saponins from A. senticosus on Pancreatic Lipase Activity

Analytical Methods and Quality Control

Detection and Quantification

The detection and quantification of Acanthopanaxoside E in plant materials or commercial products would typically involve chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) is commonly used for the analysis of saponins, often coupled with mass spectrometry (MS) or diode array detection (DAD). These techniques offer high sensitivity and specificity, enabling the detection of Acanthopanaxoside E even in complex mixtures with multiple components.

For structural confirmation, techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. These methods provide detailed information about the compound's structure, enabling definitive identification. The development of reliable and sensitive analytical methods for Acanthopanaxoside E is crucial for research purposes, quality control of plant materials and extracts, and the development of standardized products containing this compound. These analytical techniques also facilitate studies on the biosynthesis, distribution, and metabolism of Acanthopanaxoside E.

Quality Control Considerations

For medicinal plants like A. senticosus, quality control is crucial to ensure consistent levels of bioactive compounds. The identification of Acanthopanaxoside E adds another potential marker compound that could be used for quality assessment of A. senticosus materials and products. Quality control parameters would need to account for natural variations in compound content due to factors such as growing conditions, harvest time, plant part used, and processing methods.

Future Research Directions

Knowledge Gaps

Despite the identification of Acanthopanaxoside E and its preliminary characterization, several significant knowledge gaps remain that warrant further investigation. Comprehensive physicochemical property data for Acanthopanaxoside E is currently limited, necessitating more detailed studies on its physical and chemical characteristics. Additionally, detailed structure-activity relationships explaining its pancreatic lipase inhibitory effect need to be elucidated to better understand the molecular basis of this activity and potentially design more effective derivatives.

The pharmacokinetic profile of Acanthopanaxoside E, including absorption, distribution, metabolism, and excretion, remains largely unknown and requires systematic investigation. Similarly, the safety profile and potential toxicity of Acanthopanaxoside E need thorough evaluation before any therapeutic applications can be considered. Studies on potential synergistic effects with other compounds from A. senticosus would also be valuable, as natural products often act in concert rather than in isolation. Addressing these knowledge gaps would provide a more complete understanding of Acanthopanaxoside E and its potential applications in healthcare.

Research Challenges

Research on Acanthopanaxoside E faces several challenges that need to be addressed to advance our understanding and applications of this compound. Limited availability of the pure compound represents a significant obstacle, as the complex isolation procedures required are labor-intensive and yield relatively small quantities. Developing efficient synthetic or semi-synthetic production methods could help overcome this limitation and provide a more reliable supply for research and potential commercial applications.

The requirement for extensive preclinical and clinical testing to establish therapeutic efficacy presents another challenge, involving significant time and resource investments before any medical applications can be realized. Potential variability in the compound's content in natural sources due to factors like growing conditions, harvest time, and plant part used introduces complexity in standardization efforts. Overcoming these challenges will require collaborative efforts among natural product chemists, pharmacologists, and clinicians to build a comprehensive understanding of Acanthopanaxoside E and realize its potential benefits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume